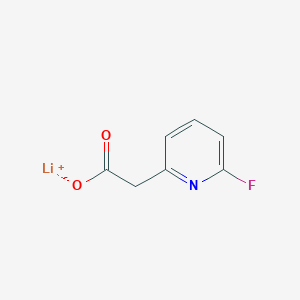![molecular formula C10H12N4O2 B2657462 Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2092272-78-9](/img/structure/B2657462.png)
Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a structural motif found in various biologically active molecules. Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of deep eutectic solvents (DES) has been reported to enhance the yield and simplify the work-up process, making it more environmentally friendly . These methods ensure high purity and consistency, which are crucial for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism by which Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, its anti-tumor activity is attributed to the inhibition of kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
- 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to its analogs, Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its ethyl ester group, which enhances its solubility and bioavailability. This makes it more suitable for pharmaceutical applications where these properties are crucial .
Propriétés
IUPAC Name |
ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-14-8(11)4-6(2)13-9(7)14/h4-5H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARFQCXJJMGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3R)-3-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657384.png)

![1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2657386.png)
![Sodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate](/img/structure/B2657388.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2657389.png)
![7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2657390.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2657392.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2657398.png)
![N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2657399.png)
![Benzyl 3-[(2-nitrophenyl)amino]propanoate](/img/structure/B2657400.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2657401.png)
![6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2657402.png)
